molecular formula C18H24N2 B3036516 1,6-Bis(p-aminophenyl)hexane CAS No. 3491-14-3

1,6-Bis(p-aminophenyl)hexane

Cat. No. B3036516
CAS RN: 3491-14-3
M. Wt: 268.4 g/mol
InChI Key: XLKGPJIGDHZIMW-UHFFFAOYSA-N
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Description

“1,6-Bis(p-aminophenyl)hexane” likely refers to a compound with a hexane (six carbon aliphatic chain) backbone and an aminophenyl group attached at the 1 and 6 positions. The aminophenyl group consists of an aromatic phenyl ring with an amino group (-NH2) attached .


Synthesis Analysis

While specific synthesis methods for “1,6-Bis(p-aminophenyl)hexane” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of “1,6-Bis(p-aminophenyl)hexane” would likely consist of a central hexane chain with aminophenyl groups attached at either end. The aminophenyl groups could participate in various interactions due to the presence of the aromatic ring and the amino group .


Chemical Reactions Analysis

The amino groups in “1,6-Bis(p-aminophenyl)hexane” could potentially participate in various chemical reactions. They could act as nucleophiles in substitution reactions or be involved in the formation of amides, imines, or other nitrogen-containing functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,6-Bis(p-aminophenyl)hexane” would likely be influenced by the presence of the aminophenyl groups and the hexane chain. The compound could exhibit properties common to other aromatic amines, such as basicity and the ability to participate in aromatic stacking interactions .

Scientific Research Applications

Synthesis of Polyimides

1,6-Bis(p-aminophenyl)hexane is used in the synthesis of polyimides . Polyimides are a type of polymer that are known for their good thermal stability and chemical resistance, excellent mechanical and electrical properties . They are used in a number of applications in microelectronics, automobile, aerospace and other fields .

2. Production of Transparent, Flexible and Tough Films The polyimides produced using 1,6-Bis(p-aminophenyl)hexane can be thermally converted into transparent, flexible and tough films . These films have a tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .

Creation of Heat-Resistant Materials

The polyimides synthesized using 1,6-Bis(p-aminophenyl)hexane display excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . This makes them suitable for applications that require heat-resistant materials.

Development of Soluble Polymers

Most of the polyimides obtained by chemical cyclodehydration procedure were found to be soluble in NMP, DMF and mcresol at room temperature . This solubility makes them easier to process and fabricate, overcoming one of the common shortcomings of traditional polyimides.

Optoelectronic Applications

1,6-Bis(p-aminophenyl)hexane can potentially be used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . They can be used in (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

6. Construction of Novel Optoelectronic Materials and Devices The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications . This opens up the possibility of using 1,6-Bis(p-aminophenyl)hexane in the construction of novel optoelectronic materials and devices .

Mechanism of Action

Target of Action

1,6-Bis(p-aminophenyl)hexane, also known as 4,4’-Hexane-1,6-diyldianiline, is primarily used in the construction of covalent organic frameworks (COFs) . These are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound serves as a building block that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers .

Mode of Action

The compound interacts with its targets through a process known as reticular chemistry . This involves the formation of strong covalent bonds to create a network of organic building units . The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks .

Biochemical Pathways

The compound affects optoelectronic processes in COFs . These processes involve the interaction of light with the electronic properties of the COFs . The compound’s integration into the scaffolds of COFs paves the way towards the design of new semiconducting materials for optoelectronic applications .

Pharmacokinetics

Therefore, its bioavailability would be dependent on the specific synthesis conditions and the resulting COF structure .

Result of Action

The result of the compound’s action is the creation of COFs with various functionalities and potential applications . These include sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .

Action Environment

The action, efficacy, and stability of the compound are influenced by the specific conditions under which the COFs are synthesized . For instance, the molecular stacking modes and distances in the COFs can be controlled to influence the optical and electrical characteristics of these self-assembled frameworks .

Safety and Hazards

While specific safety and hazard information for “1,6-Bis(p-aminophenyl)hexane” is not available, aromatic amines in general can pose health risks. They can be irritants and some are known to be carcinogenic. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for “1,6-Bis(p-aminophenyl)hexane” would likely depend on its specific properties. Compounds with similar structures have been used in the synthesis of polymers, in the development of dyes and pigments, and in various other chemical industries .

properties

IUPAC Name

4-[6-(4-aminophenyl)hexyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKGPJIGDHZIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285809
Record name 4,4′-(1,6-Hexanediyl)bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3491-14-3
Record name 4,4′-(1,6-Hexanediyl)bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3491-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,6-Hexanediyl)bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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